benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
Overview
Description
The compound contains a benzyl group, a dihydropyridine ring, and a tetramethyl-1,3,2-dioxaborolane group. The presence of these groups suggests that the compound could be involved in various chemical reactions, particularly those involving boron chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through borylation reactions .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the dihydropyridine ring and the tetramethyl-1,3,2-dioxaborolane group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, particularly those involving the boron atom in the tetramethyl-1,3,2-dioxaborolane group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its chemical bonds .Scientific Research Applications
Overview of Benzoxaboroles
Benzoxaboroles, including compounds structurally related to benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate, have been widely explored for their unique properties and applications in various scientific research areas. These compounds are derivatives of phenylboronic acids and have seen an increased interest in recent years due to their exceptional properties and wide applications. Notably, benzoxaboroles serve as critical building blocks and protecting groups in organic synthesis. They display significant biological activity and are under clinical trials for various therapeutic uses. Moreover, their ability to bind hydroxyl compounds allows them to be applied as molecular receptors for sugars and glycoconjugates (Adamczyk-Woźniak et al., 2009).
Potential Therapeutic Applications
Benzoxaboroles have found broad applications in medicinal chemistry due to their physicochemical and drug-like properties. The use of the benzoxaborole moiety in compound design has led to the discovery of new classes of anti-bacterial, anti-fungal, anti-protozoal, anti-viral, and anti-inflammatory agents with promising drug development prospects. This versatility is partly due to the electron-deficient nature of the boron atom, which contributes to the unique mechanism of action of these compounds. Currently, two benzoxaborole derivatives are clinically used for treating onychomycosis (tavaborole) and atopic dermatitis (crisaborole), with several others in various phases of clinical trials (Nocentini et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
benzyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26BNO4/c1-18(2)19(3,4)25-20(24-18)16-11-8-12-21(13-16)17(22)23-14-15-9-6-5-7-10-15/h5-7,9-11H,8,12-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUPINGQWPCARD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCN(C2)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.